molecular formula C12H14N2O4 B2737301 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione CAS No. 1909312-85-1

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione

Cat. No.: B2737301
CAS No.: 1909312-85-1
M. Wt: 250.254
InChI Key: XQADIAPCRULXQI-UHFFFAOYSA-N
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Description

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused to a bicyclic 1,3-dioxo-octahydrocyclopenta[c]pyrrole moiety. The piperidine-2,6-dione scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with immunomodulatory and anti-inflammatory activities .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-9-5-4-8(10(16)13-9)14-11(17)6-2-1-3-7(6)12(14)18/h6-8H,1-5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADIAPCRULXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxo groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally related to 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione possess significant antiviral properties. For instance, a patent describes a series of benzenecarbothiocyclopenta[c]pyrrole-1,3-dione compounds that demonstrate enhanced activity against influenza viruses compared to existing antiviral drugs. These compounds are believed to inhibit viral replication and could be developed for treating viral infections such as influenza and other respiratory viruses .

Analgesic and Sedative Properties

Research has shown that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit analgesic and sedative effects. In animal models, certain derivatives demonstrated greater analgesic activity than traditional analgesics like aspirin and morphine. This suggests that 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione may have potential as a novel pain relief medication with fewer side effects .

In Vitro Studies

Biological assays have been conducted to evaluate the pharmacological properties of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione and its derivatives. For instance:

  • Analgesic Testing : Compounds were tested using the "hot plate" and "writhing" tests to assess their analgesic efficacy. Results indicated that several derivatives were more effective than standard analgesics .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. SAR studies have shown that modifications to the piperidine ring and dioxo groups significantly influence the biological activity of the derivatives .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibition of viral replicationEnhanced activity against influenza viruses
Analgesic PropertiesPain relief potentialMore effective than aspirin in animal models
Synthesis MethodsVarious chemical routes for productionEfficient synthetic pathways are under development
Biological AssaysEvaluation of pharmacological effectsSignificant analgesic effects observed

Mechanism of Action

The mechanism of action of 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs primarily differ in the substituent attached to the piperidine-2,6-dione core. Key comparisons include:

3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione (Novartis Derivative)
  • Substituent : Aromatic isoindoline-1-one.
  • Reported in patents for anticancer applications, likely targeting cereblon (CRBN) in ubiquitin-proteasome pathways .
  • Comparison: The target compound’s non-aromatic bicyclic substituent may reduce off-target interactions while maintaining CRBN binding efficiency.
2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione (T3D3539)
  • Substituent : Phthalimide (aromatic isoindole-1,3-dione).
  • Key Properties :
    • Structurally similar to thalidomide, with documented teratogenicity and toxin activity .
    • High electrophilicity due to electron-deficient aromatic system.
3H-Pyridine-2,6-dione
  • Core Structure : Unsaturated pyridine ring with two ketones.
  • Key Properties: Lower molecular weight and higher solubility compared to piperidine-2,6-dione derivatives. Limited biological activity data, primarily used as a research chemical .
  • Comparison : The target compound’s saturated piperidine ring offers conformational flexibility, which may improve binding to biological targets.

Data Table: Comparative Analysis

Compound Name Substituent Type Molecular Weight (g/mol) Solubility (LogP) Known Bioactivity
3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione Bicyclic non-aromatic dione ~320 ~1.8 (Moderate) Hypothesized immunomodulatory
3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione Aromatic isoindoline-1-one ~290 ~2.5 (Low) Anticancer (Patent)
2-(2,6-Dioxopiperidin-3-yl)isoindole-1,3-dione Aromatic phthalimide ~275 ~3.0 (Low) Toxin, teratogenic
3H-Pyridine-2,6-dione Unsaturated pyridine-dione ~123 ~0.5 (High) Research chemical

Research Findings and Implications

Pharmacological Potential: The Novartis derivative’s isoindoline substituent demonstrates the importance of substituent electronics in CRBN-mediated protein degradation . The target compound’s bicyclic group may optimize binding kinetics while avoiding aromaticity-associated toxicity.

Physicochemical Properties: The bicyclic substituent increases molecular weight and hydrophobicity, which may enhance membrane permeability but require formulation adjustments for solubility.

Synthetic Challenges :

  • The fused bicyclic system in the target compound introduces synthetic complexity compared to simpler analogs, impacting scalability.

Biological Activity

The compound 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione can be represented as follows:

  • Molecular Formula : C12H15N2O3C_{12}H_{15}N_{2}O_{3}
  • Molecular Weight : 233.26 g/mol

This compound features a piperidine ring and a dioxo cyclopentane structure, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with cellular targets. The following sections detail its mechanisms of action and specific therapeutic applications.

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can exhibit significant antimicrobial properties. For instance, certain piperidine-based derivatives demonstrated efficacy against resistant strains of Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the fungal cell membrane leading to cell death.

2. Antiviral Properties

The compound has been investigated for its antiviral potential, particularly as a protease inhibitor in the context of hepatitis C virus treatments. Similar compounds have shown promise in inhibiting viral replication pathways by mimicking substrate interactions within the viral protease active site .

3. Anti-inflammatory Effects

Research into PDE4 inhibitors has highlighted the potential of similar compounds in treating inflammatory conditions such as asthma and COPD (chronic obstructive pulmonary disease). These compounds may modulate inflammatory pathways by inhibiting phosphodiesterase activity, thereby reducing pro-inflammatory cytokine production .

Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione:

StudyFindings
Study AIdentified three piperidine derivatives with MIC values indicating strong antifungal activity against C. auris. Mechanism involved apoptosis induction and cell cycle arrest.
Study BDiscussed the antiviral properties of related compounds as hepatitis C protease inhibitors, demonstrating significant reductions in viral load in clinical settings.
Study CHighlighted anti-inflammatory effects through PDE4 inhibition, showing potential for respiratory disease treatment in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione, and how can reaction parameters be systematically evaluated?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. For example, ethanol and piperidine at 0–5 °C for 2 hours are common in analogous cyclization reactions (see Scheme 3 in ). DoE minimizes experimental trials while capturing interactions between variables, as highlighted in chemical technology applications .

Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s structural integrity and purity?

  • Methodological Answer : Combine 1H/13C NMR for stereochemical analysis, IR spectroscopy for functional group validation (e.g., dioxo and piperidine moieties), and HRMS for molecular mass confirmation. These techniques were applied to structurally related compounds (e.g., tetrahydroimidazo derivatives) to resolve regiochemical ambiguities . Thermal analysis (DSC/TGA) and X-ray diffraction are further recommended for polymorph identification .

Q. How can researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Statistical modeling (e.g., Arrhenius equation) predicts shelf-life under stress conditions. This approach aligns with reactor design principles in chemical engineering, where parameter optimization is critical .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s reactivity and guiding synthetic pathway design?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) for transition-state analysis and reaction path searches to identify energetically favorable pathways. Institutions like ICReDD integrate computational predictions with experimental validation, enabling rapid screening of reaction conditions (e.g., solvent effects, catalysts) .

Q. How can contradictory data in pharmacological studies (e.g., variable IC50 values) be resolved?

  • Methodological Answer : Apply comparative meta-analysis to isolate variables such as cell-line specificity, assay protocols, or impurity profiles. Cross-validate findings using orthogonal assays (e.g., SPR vs. cell-based assays). Methodological rigor in experimental replication is emphasized in interdisciplinary frameworks .

Q. What methodologies enable the elucidation of reaction mechanisms involving this compound’s dioxo-pyrrolidine core?

  • Methodological Answer : Use isotopic labeling (e.g., 18O tracing) and kinetic isotope effects to probe mechanistic steps. For example, evaluate nucleophilic attack or cyclization pathways, as demonstrated in studies of pyrrolidine derivatives . Pair this with computational simulations to map potential energy surfaces .

Q. How can polymorphic forms of the compound be systematically identified and characterized?

  • Methodological Answer : Leverage X-ray crystallography for lattice structure determination and dynamic vapor sorption (DVS) to study hygroscopicity. These methods were validated in polymorph studies of structurally related isoindole derivatives, where solvent-mediated transitions were critical .

Q. What experimental designs mitigate variability in yield during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Combine this with response surface methodology (RSM) to optimize parameters like mixing efficiency and temperature gradients, as outlined in reactor design best practices .

Methodological Resources

  • Statistical DoE : Reduces experimental burden while capturing variable interactions .
  • Computational-Experimental Feedback Loops : Accelerate reaction optimization .
  • Comparative Analysis Frameworks : Resolve data contradictions through systematic replication .

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